molecular formula C9H19NO2 B1488748 (1-(2-Ethoxyethyl)pyrrolidin-3-yl)methanol CAS No. 1339735-56-6

(1-(2-Ethoxyethyl)pyrrolidin-3-yl)methanol

Cat. No. B1488748
CAS RN: 1339735-56-6
M. Wt: 173.25 g/mol
InChI Key: HBTYRWRXSCBXNT-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)pyrrolidin-3-yl)methanol, also known as 1-(2-ethoxyethyl)pyrrolidine (1-EEPM), is a synthetic compound that has been studied for its potential applications in various scientific research areas. 1-EEPM has been found to possess a variety of biochemical and physiological effects, including modulation of the activity of certain enzymes, as well as the ability to interact with certain proteins and lipids.

Scientific Research Applications

Photocatalysis in Environmental Science

(1-(2-Ethoxyethyl)pyrrolidin-3-yl)methanol: may be utilized in the synthesis of nanocomposites for photocatalytic applications. These nanocomposites, when combined with titanium dioxide (TiO2), can enhance photocatalytic degradation processes, crucial for environmental cleanup efforts .

Medicine: Porphyrin Production

In medical research, this compound could play a role in the biocatalytic production of porphyrins. Porphyrins have wide-ranging applications, including photodynamic therapy for cancer and treatment of bacterial infections. The compound could be involved in the synthesis or stabilization of these bioactive molecules .

Materials Science: Heterocyclic Building Blocks

In materials science, (1-(2-Ethoxyethyl)pyrrolidin-3-yl)methanol is a potential candidate for creating heterocyclic building blocks. These blocks are fundamental in developing new materials with specific electrical, optical, or mechanical properties .

Analytical Chemistry: Chromatography

This compound might be used as a standard or a reagent in chromatographic methods to analyze or separate complex mixtures, which is a critical process in analytical chemistry .

Pharmacology: Drug Development

(1-(2-Ethoxyethyl)pyrrolidin-3-yl)methanol: could be involved in the synthesis of pharmacologically active molecules. Its structure suggests potential utility in the development of novel therapeutic agents through network pharmacology and molecular docking techniques .

Biochemistry: Luminescent Probes

The compound could be synthesized into luminescent radicals, which have promising applications in biochemistry, particularly as probes for imaging and diagnostics due to their unique luminescent properties .

Agriculture: Bioinoculants

In agriculture, this compound might be used in the formulation of bioinoculants. These are preparations of beneficial microorganisms that can enhance plant growth and soil health, contributing to sustainable agricultural practices .

Food Industry: Flavor and Fragrance Agents

Lastly, in the food industry, derivatives of (1-(2-Ethoxyethyl)pyrrolidin-3-yl)methanol could be employed as flavoring agents or in the synthesis of compounds that contribute to the aroma profile of food products .

properties

IUPAC Name

[1-(2-ethoxyethyl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-2-12-6-5-10-4-3-9(7-10)8-11/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTYRWRXSCBXNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-Ethoxyethyl)pyrrolidin-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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